4-(1,3-Dioxolan-2-YL)-4'-methoxybenzophenone
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Overview
Description
4-(1,3-Dioxolan-2-YL)-4’-methoxybenzophenone is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in various industries due to their ability to absorb ultraviolet light. This particular compound features a 1,3-dioxolane ring attached to a methoxy-substituted benzophenone structure, making it unique in its chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-YL)-4’-methoxybenzophenone typically involves the formation of the 1,3-dioxolane ring through acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water from the reaction mixture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The choice of catalysts and solvents can be optimized to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxolan-2-YL)-4’-methoxybenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or other polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzophenones or dioxolanes.
Scientific Research Applications
4-(1,3-Dioxolan-2-YL)-4’-methoxybenzophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-YL)-4’-methoxybenzophenone involves its ability to absorb ultraviolet light and undergo photochemical reactions. The compound can form reactive intermediates that interact with various molecular targets, leading to its observed effects. The pathways involved may include the generation of free radicals and subsequent reactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dioxolan-2-YL)benzophenone: Lacks the methoxy group, which may affect its chemical reactivity and applications.
4-Methoxybenzophenone: Lacks the 1,3-dioxolane ring, which may influence its photochemical properties and stability.
1,3-Dioxolane: A simpler structure without the benzophenone moiety, used primarily as a solvent and in polymer chemistry.
Uniqueness
4-(1,3-Dioxolan-2-YL)-4’-methoxybenzophenone is unique due to the presence of both the 1,3-dioxolane ring and the methoxy-substituted benzophenone structure. This combination imparts distinct photochemical properties, making it valuable in applications requiring UV absorption and stability.
Properties
IUPAC Name |
[4-(1,3-dioxolan-2-yl)phenyl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-19-15-8-6-13(7-9-15)16(18)12-2-4-14(5-3-12)17-20-10-11-21-17/h2-9,17H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCZPAIYUGFHOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645100 |
Source
|
Record name | [4-(1,3-Dioxolan-2-yl)phenyl](4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-90-5 |
Source
|
Record name | [4-(1,3-Dioxolan-2-yl)phenyl](4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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